molecular formula C19H12Cl2F2N2O2 B2822000 1-(2,4-dichlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941953-49-7

1-(2,4-dichlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2822000
CAS No.: 941953-49-7
M. Wt: 409.21
InChI Key: GBEYQGJRKWKMCP-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H12Cl2F2N2O2 and its molecular weight is 409.21. The purity is usually 95%.
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Scientific Research Applications

Spectroscopic Investigations and Model Compounds

The spectroscopic properties of dihydronicotinamides, which share structural similarities with 1-(2,4-dichlorobenzyl)-N-(3,4-difluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, have been studied extensively. These compounds serve as model compounds for natural coenzymes and have been analyzed using NMR, UV/Vis absorption, and fluorescence spectroscopy. Such studies aid in understanding the electronic structures and conformational dynamics of these compounds, which is crucial for their application in biochemical and pharmaceutical research (Fischer, Fleckenstein, & Hönes, 1988).

Antibacterial and Antioxidant Activities

New series of 1,4-dihydropyridines have been synthesized and evaluated for their antibacterial and antioxidant activities. These compounds, synthesized through a one-pot, facile, and four-component synthesis, have shown effective functions against both Gram-positive and -negative bacteria, as well as significant antioxidant properties. This demonstrates the potential of such compounds, including this compound, in the development of new therapeutic agents (Ghorbani‐Vaghei et al., 2016).

Synthesis of Chiral Auxiliaries

The synthesis of halo-substituted carboxamides, including compounds structurally related to this compound, has been explored for their use as chiral auxiliaries in asymmetric synthesis. These compounds have shown efficacy in the stereoselective synthesis of amino acids, highlighting their utility in producing enantiomerically pure compounds, which is a critical aspect of drug development and synthesis of biologically active molecules (Belokon’ et al., 2002).

Synthesis and Biological Evaluation

The compound class to which this compound belongs has been synthesized and evaluated for various biological activities. For instance, studies on 5,6-diarylpyridines as human CB1 inverse agonists have revealed the synthesis of potent and selective compounds, indicating the potential of 1,4-dihydropyridines in the development of new treatments for disorders related to the endocannabinoid system (Meurer et al., 2005).

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(3,4-difluorophenyl)-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2F2N2O2/c20-12-4-3-11(15(21)8-12)10-25-7-1-2-14(19(25)27)18(26)24-13-5-6-16(22)17(23)9-13/h1-9H,10H2,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEYQGJRKWKMCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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